molecular formula C12H15NO2 B1603214 1-Phenylpiperidine-3-carboxylic acid CAS No. 330985-20-1

1-Phenylpiperidine-3-carboxylic acid

Cat. No. B1603214
M. Wt: 205.25 g/mol
InChI Key: ZAMDWUCKSVKXPZ-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A recent review summarizes the scientific literature on these reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidine-3-carboxylic acid can be analyzed using techniques such as x-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . These techniques can provide 3D structural information about the compound .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the reaction of piperidines can proceed via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .

Scientific Research Applications

Pharmaceutical Research and SP Antagonists

1-Phenylpiperidine-3-carboxylic acid has been studied for its potential in pharmaceutical research, particularly in the synthesis of substances that act as SP (substance P) antagonists. Research by Burdzhiev and Stanoeva (2010) focused on creating substituted piperidinones incorporating an amino acid moiety, which shares a common structural feature with known SP antagonists. These compounds were derived from 1-phenylpiperidine-3-carboxylic acid, suggesting its utility in developing potential therapeutic agents (Burdzhiev & Stanoeva, 2010).

Chemical Synthesis and Transformations

The compound also plays a role in various chemical synthesis processes. Burdzhiev and Stanoeva (2006) reported on the reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the formation of 1-phenylpiperidine-3-carboxylic acid. This acid was further transformed into substituted piperidin-2-ones, which are anticipated to have pharmaceutical applications (Burdzhiev & Stanoeva, 2006).

Metal-Organic Frameworks (MOFs)

In the field of material science, particularly in the construction of metal-organic frameworks (MOFs), 1-phenylpiperidine-3-carboxylic acid-related compounds have been utilized. Lv et al. (2015) designed a new carboxylic acid ligand related to this compound for constructing novel MOFs with potential applications in areas like luminescence and DNA interaction studies (Lv et al., 2015).

Glycine-Site NMDA Receptor Antagonists

1-Phenylpiperidine-3-carboxylic acid derivatives have been explored for their role as glycine-site NMDA receptor antagonists. Baron et al. (2005) synthesized a series of compounds incorporating the 1-phenylpiperidine-3-carboxylic acid structure to optimize binding activity and potency in animal models, indicating its significance in neurological research (Baron et al., 2005).

Piperidine-Based Peptide Synthesis

The compound is also relevant in the synthesis of peptides. Martin et al. (2001) demonstrated the incorporation of a related nitroxide spin-labeled amino acid into peptides using solid-phase synthesis. This research highlights its potential in creating peptides with specific properties for scientific study (Martin et al., 2001).

Conformationally Constrained Amino Acids

Research by Vervisch et al. (2010) involved transforming 2-(2-cyano-2-phenylethyl)aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, which were then used to synthesize 1-phenylpiperidine-3-carboxylic acid derivatives. These derivatives are essential in creating conformationally constrained amino acids, amino alcohols, and other related compounds (Vervisch et al., 2010).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that 1-Phenylpiperidine-3-carboxylic acid and similar compounds could have potential applications in these areas in the future .

properties

IUPAC Name

1-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMDWUCKSVKXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612596
Record name 1-Phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-3-carboxylic acid

CAS RN

330985-20-1
Record name 1-Phenyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330985-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - Bioorganic & Medicinal …, 2018 - Elsevier
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 15 www.sciencedirect.com
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - 2018 - fenofibrateagonist.com
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 0 fenofibrateagonist.com

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